molecular formula C13H8O2S B13014623 (Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one

(Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one

Cat. No.: B13014623
M. Wt: 228.27 g/mol
InChI Key: QEQHRSJHQYOJSV-WQLSENKSSA-N
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Description

(Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a thiophene ring attached to a methylene group, which is further connected to an isobenzofuranone moiety. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one typically involves the condensation of thiophene-2-carbaldehyde with isobenzofuran-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features may enable it to act as an inhibitor or activator of specific enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one: The (E)-isomer of the compound, differing in the geometric arrangement around the double bond.

    3-(Furan-2-ylmethylene)isobenzofuran-1(3H)-one: A similar compound with a furan ring instead of a thiophene ring.

    3-(Pyridin-2-ylmethylene)isobenzofuran-1(3H)-one: A related compound with a pyridine ring.

Uniqueness

(Z)-3-(Thiophen-2-ylmethylene)isobenzofuran-1(3H)-one is unique due to its specific (Z)-configuration and the presence of a thiophene ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

(3Z)-3-(thiophen-2-ylmethylidene)-2-benzofuran-1-one

InChI

InChI=1S/C13H8O2S/c14-13-11-6-2-1-5-10(11)12(15-13)8-9-4-3-7-16-9/h1-8H/b12-8-

InChI Key

QEQHRSJHQYOJSV-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=CS3)/OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CS3)OC2=O

Origin of Product

United States

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